N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
The compound “N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a bifuran moiety, which is a type of aromatic compound that consists of two furan rings . The compound also contains a 1,2,3-triazole ring, which is a type of heterocyclic compound that consists of a five-membered ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bifuran compounds can be synthesized through various methods . Similarly, 1,2,3-triazole rings can be synthesized through methods like the Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of a compound can be determined through various methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These methods can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The types of chemical reactions that a compound can undergo depend on its molecular structure. For example, bifuran compounds can participate in electrophilic aromatic substitution reactions . Similarly, 1,2,3-triazole rings can participate in various reactions due to the presence of multiple nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. These properties include melting point, boiling point, solubility, and reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-17-8-10(15-16-17)13(18)14-7-9-4-5-12(20-9)11-3-2-6-19-11/h2-6,8H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTNKHVJFPCHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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